Enzalutamide metabolite M10, also known as N-desmethyl enzalutamide, is a significant compound derived from enzalutamide, which is an androgen receptor inhibitor primarily used in the treatment of metastatic castration-resistant prostate cancer. This metabolite exhibits pharmacological properties that are crucial for understanding the drug's efficacy and safety profile.
Enzalutamide was developed by Medivation, Inc. and is marketed under the brand name Xtandi. It received approval from the United States Food and Drug Administration in 2012 for treating prostate cancer. Enzalutamide metabolite M10 is classified as a synthetic organic compound and is recognized for its role as an active metabolite of enzalutamide, contributing to the drug's therapeutic effects against prostate cancer .
The synthesis of enzalutamide metabolite M10 involves metabolic processes primarily facilitated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. In vitro studies indicate that CYP2C8 predominantly catalyzes the formation of N-desmethyl enzalutamide from enzalutamide .
The synthetic pathway can be summarized as follows:
Enzalutamide metabolite M10 participates in several metabolic reactions:
These reactions are essential for understanding the pharmacokinetics of the drug and its metabolites in clinical settings .
Enzalutamide metabolite M10 functions by inhibiting androgen receptor signaling pathways. It competes with androgens for binding to androgen receptors, thereby blocking their activation. This inhibition prevents androgen receptor translocation to the nucleus and subsequent gene transcription associated with prostate cancer cell proliferation.
These properties are crucial for determining the bioavailability and distribution of the metabolite within biological systems .
Enzalutamide metabolite M10 is primarily utilized in research related to prostate cancer therapies. Its applications include:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3